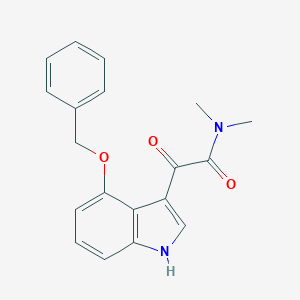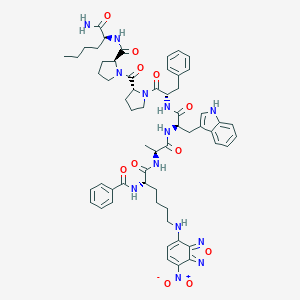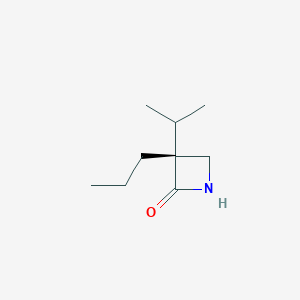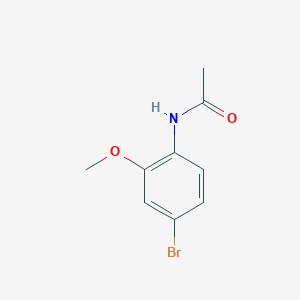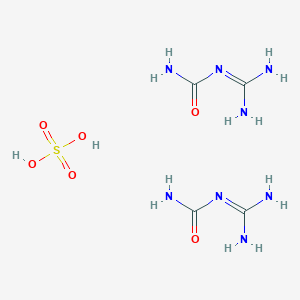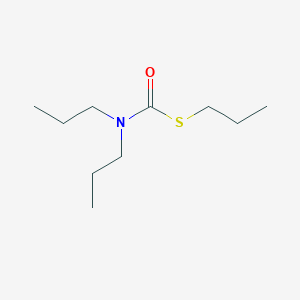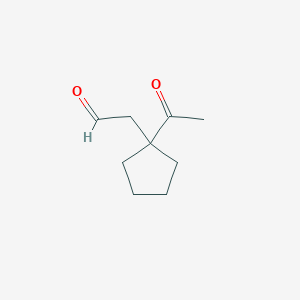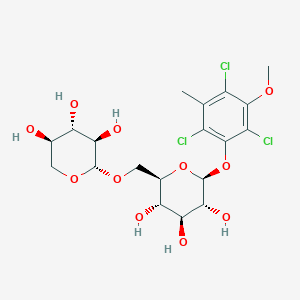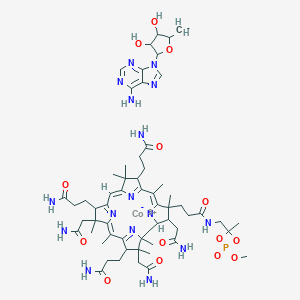
Adenosylcobinamide methyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosylcobinamide methyl phosphate is a coenzyme that is involved in various biochemical reactions in the body. It is a derivative of vitamin B12 and is essential for the proper functioning of the nervous system, DNA synthesis, and energy metabolism.
Mécanisme D'action
Adenosylcobinamide methyl phosphate acts as a coenzyme in various biochemical reactions. It works by transferring methyl groups from one molecule to another, which is essential for the proper functioning of the nervous system, DNA synthesis, and energy metabolism. Adenosylcobinamide methyl phosphate is also involved in the conversion of homocysteine to methionine, which is important for maintaining cardiovascular health.
Effets Biochimiques Et Physiologiques
Adenosylcobinamide methyl phosphate has various biochemical and physiological effects on the body. It is essential for the proper functioning of the nervous system, DNA synthesis, and energy metabolism. It also plays a role in the conversion of homocysteine to methionine, which is important for maintaining cardiovascular health. Adenosylcobinamide methyl phosphate deficiency can lead to various health problems, including anemia, neurological disorders, and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
Adenosylcobinamide methyl phosphate has several advantages and limitations for lab experiments. Its use as a coenzyme in various biochemical reactions makes it an essential component in many experiments. However, the synthesis method is complex, and specialized equipment and expertise are required. Adenosylcobinamide methyl phosphate is also sensitive to light and heat, which can affect its stability and activity.
Orientations Futures
There are several future directions for adenosylcobinamide methyl phosphate research. One area of interest is its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, research is needed to further understand the biochemical and physiological effects of adenosylcobinamide methyl phosphate on the body and its role in various biochemical reactions.
In conclusion, adenosylcobinamide methyl phosphate is an essential coenzyme involved in various biochemical reactions in the body. Its synthesis method is complex, and specialized equipment and expertise are required. Adenosylcobinamide methyl phosphate has been extensively studied in scientific research and has potential therapeutic applications in various diseases. Further research is needed to fully understand its biochemical and physiological effects on the body and its role in various biochemical reactions.
Méthodes De Synthèse
Adenosylcobinamide methyl phosphate is synthesized from adenosylcobalamin, which is a naturally occurring form of vitamin B12. The synthesis involves the conversion of adenosylcobalamin to adenosylcobinamide, followed by the addition of a methyl group to form adenosylcobinamide methyl phosphate. The synthesis method is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
Adenosylcobinamide methyl phosphate has been extensively studied in scientific research. It is used as a coenzyme in various biochemical reactions, including methionine synthesis, fatty acid metabolism, and DNA synthesis. It is also involved in the conversion of homocysteine to methionine, which is important for maintaining cardiovascular health. Adenosylcobinamide methyl phosphate has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
Numéro CAS |
147736-07-0 |
|---|---|
Nom du produit |
Adenosylcobinamide methyl phosphate |
Formule moléculaire |
C59H85CoN16O14P+ |
Poids moléculaire |
1332.3 g/mol |
Nom IUPAC |
2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(3+);3-[(5Z,10Z,15Z)-2,7,18-tris(2-amino-2-oxoethyl)-3,13-bis(3-amino-3-oxopropyl)-17-[3-[(2-methoxy-4-methyl-2-oxo-1,3,2λ5-dioxaphosphetan-4-yl)methylamino]-3-oxopropyl]-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanamide |
InChI |
InChI=1S/C49H74N11O11P.C10H12N5O3.Co/c1-24-39-27(12-15-33(51)62)44(3,4)31(58-39)20-30-26(11-14-32(50)61)46(6,21-36(54)65)42(57-30)25(2)40-28(13-16-34(52)63)47(7,22-37(55)66)49(9,60-40)43-29(19-35(53)64)45(5,41(24)59-43)18-17-38(67)56-23-48(8)70-72(68,69-10)71-48;1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15;/h20,26-29,43H,11-19,21-23H2,1-10H3,(H14,50,51,52,53,54,55,56,57,58,59,60,61,62,63,64,65,66,67);2-4,6-7,10,16-17H,1H2,(H2,11,12,13);/q;-1;+3/p-1 |
Clé InChI |
CGSLOOBHAHVNGB-UHFFFAOYSA-M |
SMILES isomérique |
C/C/1=C/2\C(C(C([N-]2)C3(C(C(C(=N3)/C(=C\4/C(C(C(=N4)/C=C\5/C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC6(OP(=O)(O6)OC)C.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3] |
SMILES |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC6(OP(=O)(O6)OC)C.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3] |
SMILES canonique |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC6(OP(=O)(O6)OC)C.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3] |
Synonymes |
adenosylcobinamide methyl phosphate AdoCbi-P AdoCbi-PMe |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B132391.png)

